molecular formula C12H9FN2O3 B6385829 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine CAS No. 1111113-69-9

5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine

Cat. No.: B6385829
CAS No.: 1111113-69-9
M. Wt: 248.21 g/mol
InChI Key: KBKVHRNUFQBAMC-UHFFFAOYSA-N
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Description

5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine is a chemical compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a fluorine atom and a methoxycarbonyl group attached to a phenyl ring, which is further connected to a hydroxypyrimidine moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Properties

IUPAC Name

methyl 3-fluoro-4-(2-oxo-1H-pyrimidin-5-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O3/c1-18-11(16)7-2-3-9(10(13)4-7)8-5-14-12(17)15-6-8/h2-6H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKVHRNUFQBAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CNC(=O)N=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686856
Record name Methyl 3-fluoro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111113-69-9
Record name Methyl 3-fluoro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the methoxycarbonyl group would produce an alcohol.

Scientific Research Applications

5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets. The fluorine atom and methoxycarbonyl group play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit or activate certain biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methoxycarbonylphenylboronic acid: Shares the fluorine and methoxycarbonyl groups but differs in the boronic acid moiety.

    4-Methoxycarbonyl-2-fluorophenylboronic acid: Similar structure but with a different functional group arrangement.

Uniqueness

5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine is unique due to the presence of both a hydroxypyrimidine moiety and a fluorinated phenyl ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine is a synthetic organic compound belonging to the pyrimidine class. Its unique structure and functional groups contribute to its biological activity, making it a subject of interest in medicinal chemistry. This article delves into its biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C12H9FN2O
  • Molecular Weight : 248.21 g/mol

Structural Features

FeatureDescription
Pyrimidine Core Central structure with two nitrogen atoms
Fluorine Atom Enhances stability and bioavailability
Methoxycarbonyl Group Contributes to electronic properties
Hydroxyl Groups Present at positions 2 and 4, increasing reactivity

The biological activity of 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and nucleic acids. The compound may act as an enzyme inhibitor by binding to active or allosteric sites, thus preventing substrate binding or altering enzyme conformation. Additionally, its interactions with nucleic acids could interfere with their synthesis or function, suggesting potential applications as an anti-cancer or anti-viral agent.

Anticancer Properties

Research indicates that compounds similar to 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine exhibit significant anticancer activity. For instance, studies have shown that various fluorinated pyrimidines can inhibit the proliferation of L1210 mouse leukemia cells with IC50 values in the nanomolar range . This suggests that the compound could be effective against certain types of cancer.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It may inhibit key enzymes involved in nucleotide metabolism, which is crucial for cancer cell proliferation. The inhibition mechanism involves competitive binding at the active site of the enzyme, leading to reduced substrate conversion.

Case Studies and Research Findings

  • Study on L1210 Cells :
    • A series of novel compounds related to pyrimidines were synthesized and tested against L1210 mouse leukemia cells.
    • Results indicated potent inhibition of cell proliferation, supporting the hypothesis that similar structures could yield effective anticancer agents .
  • Mechanistic Insights :
    • Investigations into the mechanism of action revealed that the compound could release active nucleotide forms intracellularly, potentially enhancing its therapeutic efficacy against cancer cells .
  • Comparative Studies :
    • The biological activity of 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine was compared with other pyrimidine derivatives.
    • Variants with different substituents showed varying levels of potency against cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity.

Potential Therapeutic Applications

Given its biological activity, 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine has potential applications in:

  • Anticancer Therapy : As a lead compound for developing new anticancer agents targeting specific pathways in tumor cells.
  • Antiviral Applications : Due to its interaction with nucleic acids, it may also have potential as an antiviral agent.

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